molecular formula C6H11N3O4 B1666424 Azido-PEG2-CH2CO2H CAS No. 882518-90-3

Azido-PEG2-CH2CO2H

Cat. No.: B1666424
CAS No.: 882518-90-3
M. Wt: 189.17 g/mol
InChI Key: OCIIYNXOTJRSHW-UHFFFAOYSA-N
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Description

Azido-PEG2-CH2CO2H is a water-soluble compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. The azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond .

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG2-CH2CO2H can be synthesized through a multi-step process involving the introduction of the azide group and the carboxylic acid group onto the PEG backbone. The synthesis typically involves the following steps:

    PEGylation: The PEG backbone is functionalized with a terminal hydroxyl group.

    Azidation: The hydroxyl group is converted to an azide group using sodium azide in the presence of a suitable solvent.

    Carboxylation: The azide-functionalized PEG is further reacted with a carboxylating agent to introduce the terminal carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG2-CH2CO2H undergoes various types of chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.

    Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

    Amide Bond Formation: EDC or HATU are used as activators to promote the reaction between the carboxylic acid and amine groups.

Major Products Formed

Scientific Research Applications

Azido-PEG2-CH2CO2H has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Click Chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG1-CH2CO2H
  • Azido-PEG3-CH2CO2H
  • Azido-PEG4-CH2CO2H
  • Azido-PEG5-CH2CO2H

Uniqueness

Azido-PEG2-CH2CO2H is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both azide and carboxylic acid groups allows for versatile conjugation possibilities, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIIYNXOTJRSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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